molecular formula C22H22ClNO4 B12474440 4-chlorophenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate

4-chlorophenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate

Cat. No.: B12474440
M. Wt: 399.9 g/mol
InChI Key: DRFFJAFFOMLLGK-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5210(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate typically involves multiple steps. One common route includes the reaction of 4-chlorophenyl cyclohexane-1-carboxylate with a tricyclic intermediate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
  • N-(4-chlorophenyl)-3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide

Uniqueness

4-Chlorophenyl 4-{3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}cyclohexane-1-carboxylate is unique due to its specific tricyclic structure and the presence of both chlorophenyl and cyclohexane carboxylate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

(4-chlorophenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C22H22ClNO4/c23-15-5-9-17(10-6-15)28-22(27)12-3-7-16(8-4-12)24-20(25)18-13-1-2-14(11-13)19(18)21(24)26/h1-2,5-6,9-10,12-14,16,18-19H,3-4,7-8,11H2

InChI Key

DRFFJAFFOMLLGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OC2=CC=C(C=C2)Cl)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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